4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid
Description
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid (CAS: 1172292-27-1) is a sulfonamide derivative with the molecular formula C₂₀H₁₇NO₄S and a molecular weight of 367.43 g/mol . The compound features a benzoic acid core substituted with a phenyl(phenylsulfonyl)aminomethyl group.
Properties
IUPAC Name |
4-[[N-(benzenesulfonyl)anilino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(23)17-13-11-16(12-14-17)15-21(18-7-3-1-4-8-18)26(24,25)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGSTMCUOAXRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfone, sulfide, and halogenated derivatives.
Scientific Research Applications
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes critical differences between 4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid and its analogues:
Biological Activity
Overview
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid, with the molecular formula C20H17NO4S, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzoic acid moiety linked to a phenylsulfonylamino group via a methylene bridge, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with various proteins and receptors within biological systems. The following mechanisms have been proposed based on similar compounds:
- Target Interaction : The compound may inhibit specific enzymes or receptors involved in disease processes, similar to other sulfonamide derivatives.
- Biochemical Pathways : It is hypothesized that this compound influences pathways related to inflammation and oxidative stress, which are critical in cancer progression and microbial resistance.
Antimicrobial Properties
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
|----------|--------------------------|--------------|
| 4b | Staphylococcus aureus | 62.5 |
| 4b | Bacillus subtilis | 62.5 |
| 2 | Enterococcus faecium | >500 |
Anticancer Potential
The anticancer properties of sulfonamide-based compounds are well-documented. Research suggests that similar compounds may induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival.
Case Studies
- Study on Inflammation and Oxidative Stress : A study focused on thiazolidinone derivatives (related compounds) reported their effectiveness in inhibiting matrix metalloproteinases (MMPs), which are implicated in tissue damage during inflammation. The derivatives showed significant anti-inflammatory effects, suggesting that similar mechanisms could be explored for this compound .
- Antibacterial Activity Evaluation : A comprehensive evaluation of various synthesized compounds including those with phenylsulfonyl groups revealed promising antibacterial activity against both Gram-positive and Gram-negative strains, reinforcing the potential of this class of compounds in combating resistant bacterial strains .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its molecular weight (367.42 g/mol). Factors such as pH, presence of other compounds, and temperature may influence its efficacy and stability within biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
